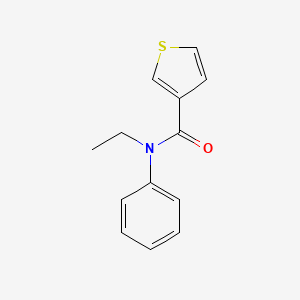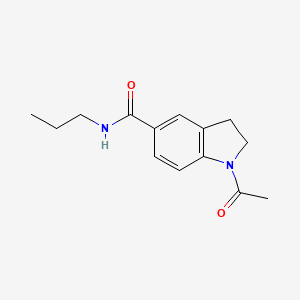
1-acetyl-N~5~-propyl-5-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N~5~-propyl-5-indolinecarboxamide, also known as APICA, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. APICA has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology.
Mechanism of Action
1-acetyl-N~5~-propyl-5-indolinecarboxamide acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. 1-acetyl-N~5~-propyl-5-indolinecarboxamide binds to these receptors and activates them, resulting in the modulation of various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes. However, one of the limitations of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a relatively new compound, and there is still limited information available on its safety and efficacy.
Future Directions
There are several future directions for the study of 1-acetyl-N~5~-propyl-5-indolinecarboxamide. One direction is to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes in more detail, such as its effects on the immune system and the central nervous system. Another direction is to study the safety and efficacy of 1-acetyl-N~5~-propyl-5-indolinecarboxamide in animal models and clinical trials. Additionally, there is a need for the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to existing compounds.
Synthesis Methods
1-acetyl-N~5~-propyl-5-indolinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-acetylindole with propylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1-acetylindole with propionic anhydride in the presence of a base such as pyridine. The resulting product is then hydrolyzed to yield 1-acetyl-N~5~-propyl-5-indolinecarboxamide.
Scientific Research Applications
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have potential applications in the treatment of cancer, epilepsy, and neurodegenerative diseases.
properties
IUPAC Name |
1-acetyl-N-propyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-7-15-14(18)12-4-5-13-11(9-12)6-8-16(13)10(2)17/h4-5,9H,3,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUWSGQSNUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-propyl-2,3-dihydro-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


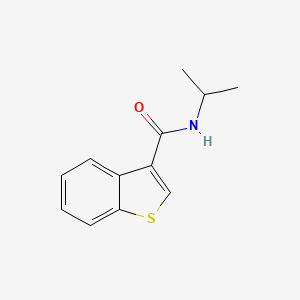
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
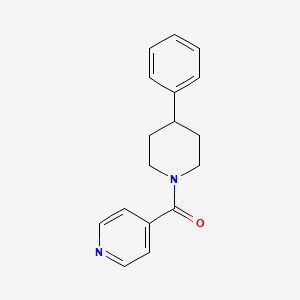
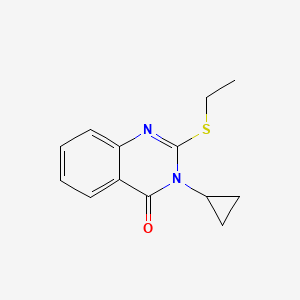
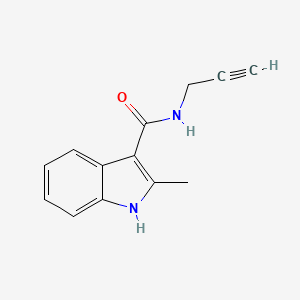
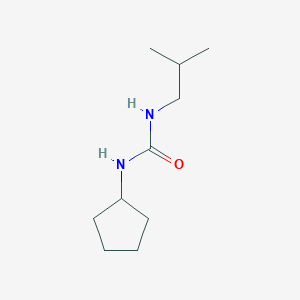
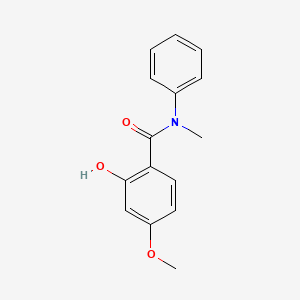
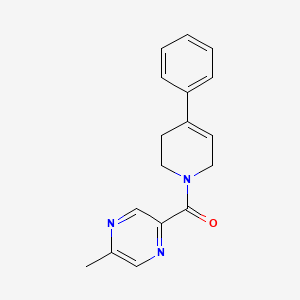
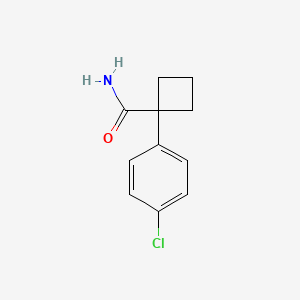
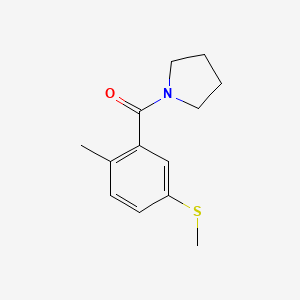
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
